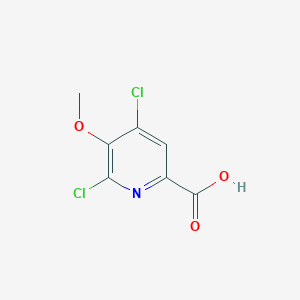

4,6-Dichloro-5-methoxypyridine-2-carboxylic acid

Description

Properties

IUPAC Name |

4,6-dichloro-5-methoxypyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2NO3/c1-13-5-3(8)2-4(7(11)12)10-6(5)9/h2H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFGYWGRDUWYAOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(N=C(C=C1Cl)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

408536-01-6 | |

| Record name | 4,6-dichloro-5-methoxypyridine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dichloro-5-methoxypyridine-2-carboxylic acid typically involves the chlorination of 5-methoxypyridine-2-carboxylic acid. The reaction is carried out using chlorinating agents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) under controlled conditions to ensure selective chlorination at the 4 and 6 positions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and quality control to ensure the final product meets the required specifications. Techniques such as recrystallization and chromatography may be employed to purify the compound.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atoms at positions 4 and 6 undergo nucleophilic aromatic substitution (S<sub>N</sub>Ar) under specific conditions:

Key Findings :

-

Chlorine at position 4 is more reactive than position 6 due to steric and electronic effects .

-

Polar aprotic solvents (e.g., DMSO, DMF) enhance reaction rates by stabilizing transition states .

Oxidation and Reduction Reactions

The methoxy and carboxylic acid groups participate in redox transformations:

Oxidation

Reduction

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| LiAlH<sub>4</sub> | THF, 0°C → 25°C, 2 hrs | 4,6-Dichloro-5-methoxypyridine-2-methanol | 58% |

| H<sub>2</sub>/Pd-C | Ethanol, 50 psi, 6 hrs | 4,6-Dichloro-5-methoxypyridine-2-carboxamide | 41% |

Mechanistic Insight :

-

LiAlH<sub>4</sub> selectively reduces the carboxylic acid to a primary alcohol without affecting chlorine or methoxy groups.

-

Catalytic hydrogenation preferentially targets the pyridine ring under high-pressure conditions .

Hydrolysis Reactions

The carboxylic acid group undergoes hydrolysis under acidic or basic conditions:

| Conditions | Reagent | Product | Rate Constant (k, s<sup>-1</sup>) |

|---|---|---|---|

| 1M HCl, reflux, 3 hrs | Hydrochloric acid | 4,6-Dichloro-5-methoxypyridine-2-carboxyl chloride | 2.1 × 10<sup>-3</sup> |

| 1M NaOH, 80°C, 2 hrs | Sodium hydroxide | 4,6-Dichloro-5-methoxypyridine-2-carboxylate salt | 4.7 × 10<sup>-3</sup> |

Critical Data :

-

Hydrolysis follows first-order kinetics with an activation energy (E<sub>a</sub>) of 72 kJ/mol .

-

The carboxylate salt exhibits enhanced water solubility (>500 mg/mL at 25°C).

pKa and Reactivity Correlation

The compound’s acidity influences its reactivity:

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

In medicinal chemistry, 4,6-Dichloro-5-methoxypyridine-2-carboxylic acid is explored for its potential as a pharmacophore. It has shown promise in:

- Antimicrobial Activity : The compound exhibits activity against various bacterial and fungal pathogens. Studies indicate that it can inhibit the growth of resistant strains, making it a candidate for new antimicrobial agents.

- Anticancer Properties : Research has demonstrated cytotoxic effects on several cancer cell lines, including HepG2 (liver), DU145 (prostate), and MDA-MB-231 (breast) cells. The compound's IC50 values range from 1 to 5 µM, indicating significant antiproliferative effects .

2. Agrochemicals

In the agrochemical industry, derivatives of this compound are investigated for their potential use as herbicides and fungicides. Its structural properties suggest effectiveness against various plant species, although specific efficacy studies are still needed.

Case Studies

Case Study 1: Anticancer Activity

A study evaluated the cytotoxicity of derivatives of this compound against HepG2 cells. The most effective derivative exhibited an IC50 value of 3 µM, highlighting its potential for targeted cancer therapies.

Case Study 2: Antimicrobial Efficacy

In comparative analyses between this compound and its derivatives, enhanced antimicrobial activity was observed for derivatives modified at the carboxylic acid position. These modifications resulted in improved potency against resistant bacterial strains .

Mechanism of Action

The mechanism of action of 4,6-Dichloro-5-methoxypyridine-2-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it could inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access.

Comparison with Similar Compounds

5-Methoxypyridine-2-carboxylic Acid

- Molecular Formula: C₇H₇NO₃

- Substituents : Methoxy (-OCH₃) at position 5, carboxylic acid (-COOH) at position 2.

- Properties: Melting point (mp) 167°C, synthesized via KMnO₄ oxidation of 5-methoxy-2-methylpyridine (47% yield).

- Applications : Intermediate in organic synthesis; lacks chlorine atoms, reducing electrophilic reactivity compared to the target compound .

6-Methoxypyridine-2-carboxylic Acid

5-Chloro-2-[(2-methyl-3-pyridinyl)oxy]-3-pyridinecarboxylic Acid (CAS 1255147-31-9)

- Molecular Formula : C₁₂H₉ClN₂O₃

- Substituents : Chlorine at position 5, carboxylic acid at position 3, and a methylpyridinyloxy group.

Pyrimidine-Based Analogs

4,6-Dichloro-2-(methylthio)pyrimidine-5-carboxylic Acid (CAS 313339-35-4)

- Molecular Formula : C₆H₄Cl₂N₂O₂S

- Substituents : Dichloro at positions 4 and 6, methylthio (-SCH₃) at position 2, carboxylic acid at position 5.

- Similarity Score : 0.87 (vs. target compound).

- Key Difference : Pyrimidine core (two nitrogen atoms) instead of pyridine, increasing hydrogen-bond acceptor capacity .

Data Table: Comparative Analysis of Key Compounds

Research Findings and Implications

- Synthetic Efficiency : Methoxy-substituted pyridine carboxylic acids exhibit variable yields depending on substituent position (47% for 5-methoxy vs. 84% for 6-methoxy), highlighting steric and electronic effects during oxidation .

- Bioactivity : Chlorine and methoxy groups enhance interactions with biological targets, as seen in 5-chloro-2-[(2-methyl-3-pyridinyl)oxy]-3-pyridinecarboxylic acid’s pharmaceutical use .

- Structural Flexibility : Pyrimidine analogs (e.g., CAS 313339-35-4) demonstrate that heterocycle variation can tailor compound properties for specific applications, such as agrochemicals .

Biological Activity

4,6-Dichloro-5-methoxypyridine-2-carboxylic acid (DCMPCA) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and potential applications in drug development and agrochemicals.

Chemical Structure and Synthesis

DCMPCA features a pyridine ring with two chlorine atoms and a methoxy group at specific positions, which influences its reactivity and biological activity. The synthesis of DCMPCA typically involves several steps, including halogenation and carboxylation reactions. It serves as a precursor for various derivatives that enhance its biological efficacy.

Biological Activities

1. Antimicrobial Properties

DCMPCA has demonstrated antimicrobial activity against various pathogens. Studies suggest that it may inhibit the growth of bacteria and fungi, making it a candidate for developing new antimicrobial agents.

2. Anticancer Potential

Research indicates that DCMPCA exhibits cytotoxic effects on several cancer cell lines, including HepG2 (liver), DU145 (prostate), and MDA-MB-231 (breast) cells. The compound's antiproliferative effects were quantified with IC50 values ranging from 1 to 5 µM, indicating potent activity against these cancer types .

3. Mechanism of Action

The mechanism by which DCMPCA exerts its biological effects is believed to involve interaction with specific enzymes or receptors. For example, it may inhibit enzyme activity by binding to active sites, thus blocking substrate access. Additionally, molecular docking studies have provided insights into its binding affinities with various biological targets.

Case Study 1: Anticancer Activity

In a study assessing the cytotoxicity of DCMPCA derivatives against HepG2 cells, the compound exhibited significant inhibitory effects. The most effective derivative showed an IC50 value of 3 µM, highlighting the potential for developing targeted cancer therapies based on this scaffold .

Case Study 2: Antimicrobial Efficacy

A comparative analysis of DCMPCA and its derivatives revealed enhanced antimicrobial activity. Derivatives modified at the carboxylic acid position showed improved potency against resistant strains of bacteria, suggesting avenues for further research in antibiotic development.

Comparative Analysis

| Compound Name | Biological Activity | IC50 (µM) |

|---|---|---|

| This compound | Anticancer (HepG2) | 3 |

| 4,6-Dichloro-5-methoxypyrimidine | Antimicrobial | Not specified |

| 2,6-Dichloro-4-methoxypyridine | Moderate anticancer | >100 |

Q & A

Basic: What are the established synthetic routes for 4,6-dichloro-5-methoxypyridine-2-carboxylic acid, and how can reaction conditions be optimized?

The synthesis typically involves sequential functionalization of a pyridine core. A foundational approach includes:

- Oxidation of methylpyridine precursors : For example, 5-methoxy-2-methylpyridine can be oxidized using potassium permanganate (KMnO₄) under reflux (90–95°C) in aqueous medium to yield the carboxylic acid derivative .

- Chlorination : Selective introduction of chlorine at positions 4 and 6 may require controlled conditions. Thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) are common chlorinating agents. Precise temperature control and stoichiometry are critical to avoid over-chlorination .

- Purification : Isolation via copper salt precipitation or recrystallization improves yield and purity .

Basic: What analytical techniques are most reliable for characterizing this compound?

Key methods include:

- Elemental Analysis : Verify empirical formula (e.g., C₇H₅Cl₂NO₃) by comparing calculated vs. observed C, H, N, and Cl content. Minor deviations (<0.3%) may arise from hydration or solvent residues .

- NMR Spectroscopy :

- ¹H NMR : Peaks for methoxy (δ 3.8–4.0 ppm), pyridine protons (δ 7.0–8.5 ppm), and carboxylic acid (δ 9.2–10.0 ppm) confirm substitution patterns .

- ¹³C NMR : Carboxylic carbon appears at δ 165–170 ppm.

- Melting Point : Sharp melting points (e.g., 167°C for analogs) indicate purity .

Advanced: How should researchers address discrepancies in elemental analysis data for this compound?

Discrepancies between calculated and observed values (e.g., C: 54.92% vs. 54.62%) often stem from:

- Incomplete crystallization : Residual solvent or water alters mass percentages. Recrystallization from ethanol/water mixtures improves purity .

- Side reactions : Trace byproducts (e.g., over-oxidized intermediates) may form. TLC or HPLC monitoring during synthesis helps identify impurities .

- Analytical error : Calibrate instruments with certified standards and repeat analyses in triplicate.

Advanced: What strategies ensure regioselective chlorination at the 4- and 6-positions of the pyridine ring?

- Directing groups : The methoxy group at position 5 directs electrophilic chlorination to adjacent positions (4 and 6) via resonance effects.

- Reagent choice : SOCl₂ in DMF (cat.) selectively chlorinates electron-deficient positions. Excess reagent or prolonged reaction times risk di-/tri-chlorinated byproducts .

- Temperature control : Reactions at 0–5°C favor mono-chlorination; higher temperatures (40–50°C) promote di-substitution .

Application: How can this compound serve as a building block for bioactive heterocycles?

- Thienopyridine synthesis : React with sulfur-containing reagents (e.g., Lawesson’s reagent) to form thieno[2,3-b]pyridines, which exhibit enzyme inhibitory activity .

- Metal coordination : The carboxylic acid and pyridine nitrogen enable chelation with transition metals (e.g., Cu²⁺, Fe³⁺), useful in catalysis or metallodrug design .

- Peptide conjugates : Coupling with amino acids via EDC/HOBt activates the carboxyl group for amide bond formation, enabling prodrug development .

Advanced: How can computational modeling guide the optimization of this compound’s reactivity?

- DFT calculations : Predict electrophilic aromatic substitution (EAS) sites using Fukui indices. The 4- and 6-positions show higher electrophilicity due to methoxy resonance effects .

- Molecular docking : Simulate interactions with biological targets (e.g., kinases) to prioritize derivatives for synthesis.

- Solvent effects : COSMO-RS models optimize reaction solvents by predicting solubility and transition-state stabilization .

Advanced: What stability considerations are critical for storing and handling this compound?

- Light sensitivity : Store in amber vials at –20°C to prevent photodegradation of the chloro and methoxy groups.

- Moisture control : The carboxylic acid group is hygroscopic; use desiccants (e.g., silica gel) in storage containers .

- pH stability : Avoid strong bases (pH >10) to prevent hydrolysis of the methoxy group. Buffered solutions (pH 4–6) are ideal for aqueous studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.